![molecular formula C12H17NO2 B14136390 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol is an organic compound with the molecular formula C12H17NO2. It is a pale yellow oil with a molecular weight of 207.27 g/mol . This compound is primarily used in laboratory settings for research purposes and is not intended for pharmaceutical, cosmetic, or food additive applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzylamino)ethanol. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product . The reaction conditions include maintaining a temperature range of 70-80°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is often purified using distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxiranyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzyl ketone derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted ethanolamines depending on the nucleophile used.
Scientific Research Applications
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although not used in pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the oxiranyl group, making it less reactive in certain chemical reactions.
N-Benzyl-N-methylethanolamine: Contains a methyl group instead of the oxiranyl group, altering its chemical properties and reactivity.
Uniqueness
2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol is unique due to the presence of the oxiranyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[benzyl(oxiran-2-ylmethyl)amino]ethanol |
InChI |
InChI=1S/C12H17NO2/c14-7-6-13(9-12-10-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
InChI Key |
JMSXDKVGNSJVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN(CCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)
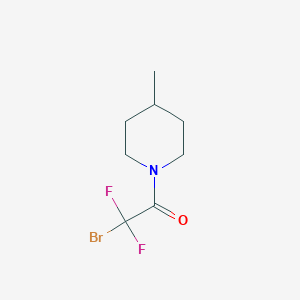
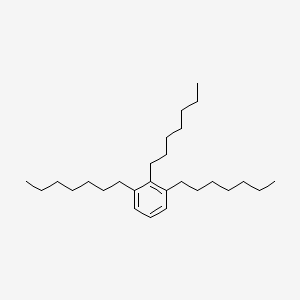
![5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14136340.png)

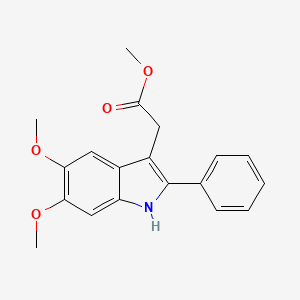

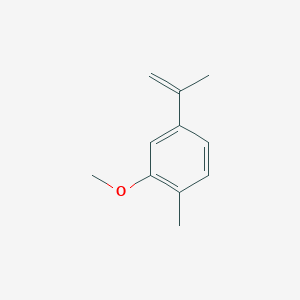
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
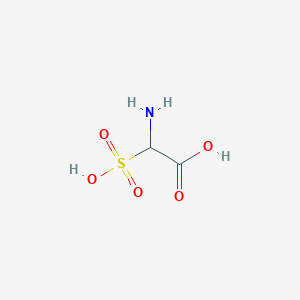
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)
